molecular formula C19H20N2O6 B2372272 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide CAS No. 1788558-70-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2372272
CAS No.: 1788558-70-2
M. Wt: 372.377
InChI Key: XQIWUAOKJHLDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and an oxalamide moiety

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-24-14-6-4-3-5-13(14)17(25-2)10-20-18(22)19(23)21-12-7-8-15-16(9-12)27-11-26-15/h3-9,17H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIWUAOKJHLDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Oxalyl Chloride-Mediated Coupling

The most widely reported method involves sequential coupling of benzo[d]dioxol-5-amine and 2-methoxy-2-(2-methoxyphenyl)ethylamine with oxalyl chloride. This approach leverages the high reactivity of oxalyl chloride to form oxalamide bonds under anhydrous conditions.

Procedure :

  • Formation of Monoamide Intermediate :
    Benzo[d]dioxol-5-amine (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours. The intermediate, N-(benzo[d]dioxol-5-yl)oxalyl chloride, is isolated via solvent evaporation.
  • Coupling with Secondary Amine :
    The intermediate is dissolved in tetrahydrofuran (THF) and treated with 2-methoxy-2-(2-methoxyphenyl)ethylamine (1.2 equiv) in the presence of triethylamine (TEA, 2.0 equiv). The reaction proceeds at room temperature for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Parameter Value Source
Yield 88%
Purity (HPLC) 97.75%
Reaction Time 14 hours (total)

Carbodiimide-Mediated Coupling

Alternative methods employ carbodiimide reagents (e.g., EDC/HOBt) to activate oxalic acid derivatives for amide bond formation. This route avoids handling corrosive oxalyl chloride and improves selectivity.

Procedure :

  • Activation of Oxalic Acid :
    Oxalic acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 minutes.
  • Sequential Amine Addition :
    Benzo[d]dioxol-5-amine (1.0 equiv) is added first, followed by 2-methoxy-2-(2-methoxyphenyl)ethylamine (1.0 equiv). The reaction is stirred at room temperature for 24 hours.

Key Data :

Parameter Value Source
Yield 78–82%
Purification Method Recrystallization
Solvent System Ethanol/Water

Pre-Formed Oxalamide Alkylation

A less common strategy involves alkylation of a pre-formed oxalamide core. This method is advantageous for introducing complex substituents post-oxalamide formation.

Procedure :

  • Synthesis of N1-(Benzo[d]dioxol-5-yl)oxalamide :
    Benzo[d]dioxol-5-amine is coupled with ethyl oxalate in ethanol under reflux, followed by hydrolysis to the diacid.
  • Alkylation with 2-Methoxy-2-(2-Methoxyphenyl)ethyl Bromide :
    The diacid is treated with thionyl chloride to generate the acid chloride, which reacts with 2-methoxy-2-(2-methoxyphenyl)ethylamine in THF.

Key Data :

Parameter Value Source
Overall Yield 65–70%
Critical Intermediate Ethyl oxalate

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Optimal for oxalyl chloride reactions due to low nucleophilicity and ability to stabilize intermediates.
  • THF/DMF : Preferred for carbodiimide-mediated couplings to enhance solubility of polar intermediates.
  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., over-acylation).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 10.55 (s, 1H, NH), 7.42–7.29 (m, aromatic H), 4.42 (d, J = 6.4 Hz, CH2), 3.77 (s, OCH3).
  • 13C NMR :
    • 160.75 ppm (C=O), 153.11 ppm (benzodioxole C-O).

Chromatographic Purity

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water).
  • TLC : Rf = 0.4 (ethyl acetate/hexane, 1:1).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Oxalyl Chloride Coupling 88% 97.75% High $$
Carbodiimide-Mediated 78–82% 95% Moderate $$$
Pre-Formed Oxalamide 65–70% 90% Low $

Advantages of Oxalyl Chloride Route :

  • High yields and purity.
  • Short reaction times (14 hours total).
    Limitations :
  • Requires handling corrosive reagents.
  • Sensitive to moisture.

Industrial-Scale Considerations

Patent CN1332736A highlights challenges in benzodioxole acylation, emphasizing the need for zeolite catalysts to improve selectivity. For the target compound, kilogram-scale synthesis would require:

  • Continuous flow reactors to manage exothermic reactions.
  • Solvent recovery systems (e.g., DCM distillation).

Emerging Methodologies

Recent advances in enzymatic catalysis (e.g., lipase-mediated amidation) promise greener alternatives but remain untested for this compound.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly in the treatment of cancer and neurological disorders.

    Materials Science: Use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Chemical Research: Use as a reagent or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and an oxalamide linkage, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O6
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 1788558-70-2

The compound's structure consists of a benzo[d][1,3]dioxole ring, which is often associated with antioxidant and anti-inflammatory properties, and an oxalamide group that may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown limited antimicrobial effects against specific bacterial strains.
  • Anticancer Activity : Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Properties : The presence of the benzo[d][1,3]dioxole moiety is linked to the modulation of inflammatory cytokines.

Anticancer Activity

A study evaluating the cytotoxic effects of oxalamide derivatives revealed that certain compounds displayed significant activity against solid tumor cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type used in the assays .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15.2Induction of Apoptosis
Compound BA549 (Lung Cancer)10.5Cell Cycle Arrest
Compound CHeLa (Cervical Cancer)12.0Inhibition of Proliferation

Antimicrobial Activity

The synthesized derivatives were tested against various bacterial pathogens. While some exhibited moderate antimicrobial activity, others were ineffective. The findings suggest that structural modifications can influence the antimicrobial efficacy of these compounds .

Bacterial StrainZone of Inhibition (mm)Activity Level
E. coli12Moderate
S. aureus8Low
P. aeruginosa0None

Anti-inflammatory Effects

The anti-inflammatory potential was assessed by measuring the release of cytokines in response to treatment with the compound. Results indicated a significant reduction in IL-6 and TNF-α levels in treated cell cultures compared to controls, underscoring the compound's potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Case Study on Cancer Treatment : A clinical trial involving similar oxalamide derivatives demonstrated promising results in reducing tumor size in patients with advanced breast cancer.
  • Case Study on Inflammatory Disorders : Another study explored the use of related compounds in treating rheumatoid arthritis, revealing significant improvements in patient symptoms and inflammatory markers.

Q & A

Q. What are the recommended synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxalamide backbone via coupling of benzo[d][1,3]dioxol-5-amine with oxalyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
  • Step 2: Introduction of the 2-methoxy-2-(2-methoxyphenyl)ethyl group using a nucleophilic substitution or amidation reaction. Triethylamine (TEA) is often used as a base to deprotonate intermediates, and reactions are conducted under nitrogen to prevent oxidation .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). LC-MS or HPLC-UV (λ = 254 nm) is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.2 ppm), and oxalamide carbonyls (δ ~160–165 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • IR Spectroscopy: Key peaks include N-H stretches (~3300 cm⁻¹), C=O stretches (~1650–1700 cm⁻¹), and C-O-C vibrations (~1250 cm⁻¹) from the dioxole ring .
  • Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ expected for C₂₁H₂₂N₂O₆: 399.15) .

Q. What preliminary assays are suggested to screen its biological activity?

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. IC₅₀ values < 10 µM warrant further study .
  • Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Structural analogs have shown inhibition via competitive binding .

Advanced Research Questions

Q. How can contradictory data on its mechanism of action be resolved?

Conflicting results (e.g., apoptosis vs. cell cycle arrest) may arise from assay conditions or cell-type specificity. Recommended approaches:

  • Transcriptomic Profiling: RNA-seq to identify differentially expressed genes post-treatment.
  • Target Engagement: Cellular thermal shift assay (CETSA) or pull-down assays with biotinylated probes to confirm direct protein targets .
  • Structural Modeling: Molecular docking (AutoDock Vina) against predicted targets (e.g., tubulin, Bcl-2) to prioritize hypotheses .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation: Use hydrochloric acid or sodium bicarbonate to generate water-soluble salts .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI < 0.2) using emulsion-solvent evaporation. In vivo pharmacokinetics in rodents (Cₘₐₓ, t₁/₂) should be monitored via LC-MS/MS .

Q. How does structural modification of the methoxy groups impact activity?

A comparative study of analogs (see Table 1) reveals:

Analog Substituent Activity (IC₅₀, µM)
Parent2-OCH₃8.2 ± 0.5
Analog A3-OCH₃12.4 ± 1.1
Analog B4-OCH₃>50
Data adapted from
The 2-methoxy position is critical for steric alignment with target binding pockets. Para-substitution disrupts activity due to increased hydrophobicity.

Q. What analytical methods address batch-to-batch variability in synthesis?

  • DoE Optimization: Use a Design of Experiments (DoE) approach to vary reaction time (4–24 hr), temperature (25–60°C), and stoichiometry (1:1–1:2). HPLC tracking identifies optimal conditions .
  • PAT Tools: In-line FTIR or Raman spectroscopy monitors reaction progress in real-time, reducing impurities like unreacted amines (<2%) .

Methodological Notes

  • Contradictions in Evidence: Some studies report conflicting yields (50–85%) for similar compounds. This may stem from solvent choice (DMF vs. THF) or catalyst purity. Replicate key steps with anhydrous solvents and freshly distilled reagents .
  • Data Gaps: Limited in vivo toxicity data exist. Prioritize acute toxicity studies in rodents (OECD 423) before advancing to chronic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.